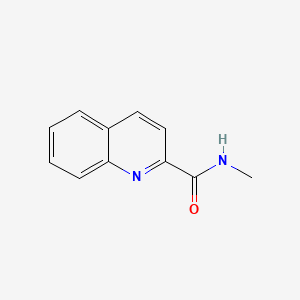
N-methylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methylquinoline-2-carboxamide” is a chemical compound with the molecular formula C11H10N2O . It is also known as "N-Methyl-2-quinolinecarboxamide" .
Synthesis Analysis
The synthesis of N-methylquinoline-2-carboxamide and its derivatives has been a subject of research. For instance, a study discusses the synthesis of N-substituted quinoxaline-2-carboxamides . Another study presents a density functional calculation and first principle molecular dynamics study on a quinoline-2-carboxamide N-oxide .Molecular Structure Analysis
The molecular structure of N-methylquinoline-2-carboxamide has been analyzed using density functional theory and Car-Parrinello molecular dynamics . The study found that proton transfer phenomena do not occur in the investigated compound, and the bridge proton was localized to the donor site .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-methylquinoline-2-carboxamide, focusing on six unique fields:
Antimicrobial Agents
N-methylquinoline-2-carboxamide derivatives have shown significant potential as antimicrobial agents. Research indicates that these compounds exhibit strong activity against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium kansasii . Their effectiveness often surpasses that of standard treatments like isoniazid and pyrazinamide, making them promising candidates for developing new antibiotics.
Anticancer Agents
Quinoline-carboxamide derivatives, including N-methylquinoline-2-carboxamide, have been studied for their anticancer properties. These compounds have demonstrated potent anti-proliferative activities against multiple cancer cell lines such as MCF-7 (breast cancer) , CACO (colon cancer) , HepG-2 (liver cancer) , and HCT-116 (colon cancer) . Their ability to inhibit cancer cell growth positions them as potential candidates for cancer therapy.
Photosynthesis Inhibitors
N-methylquinoline-2-carboxamide has been investigated for its role in inhibiting photosynthetic electron transport (PET) in plants. Studies have shown that these compounds can effectively disrupt PET in spinach chloroplasts , which could be useful in developing herbicides . This application highlights the compound’s potential in agricultural chemistry.
Anti-inflammatory Agents
Research has explored the anti-inflammatory properties of N-methylquinoline-2-carboxamide derivatives. These compounds have been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antiviral Agents
N-methylquinoline-2-carboxamide derivatives have also been studied for their antiviral activities. These compounds have shown promise in inhibiting the replication of various viruses, including HIV and influenza . Their mechanism of action typically involves interfering with viral enzymes or proteins essential for viral replication .
Neuroprotective Agents
The neuroprotective effects of N-methylquinoline-2-carboxamide have been a subject of interest in recent studies. These compounds have demonstrated the ability to protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This application underscores their potential in developing treatments for neurodegenerative conditions.
Direcciones Futuras
While specific future directions for N-methylquinoline-2-carboxamide are not explicitly mentioned in the retrieved papers, research on related compounds suggests potential areas of interest, such as exploring carbohydrates for therapeutics and the synthesis of biologically and pharmaceutically active quinoline and its analogues .
Propiedades
IUPAC Name |
N-methylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDPCCYFEZXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2840637.png)
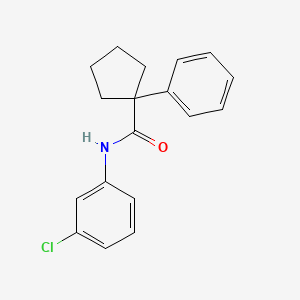
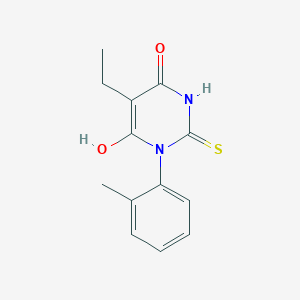
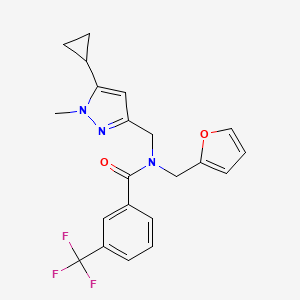
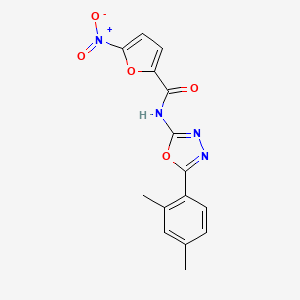
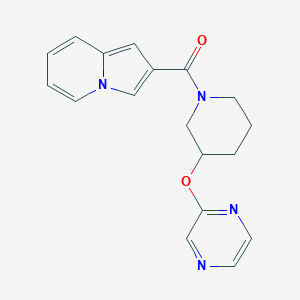
![N-(sec-butyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2840649.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2840650.png)
![2-bromo-N-(3-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propyl)pyridine-4-carboxamide](/img/structure/B2840652.png)
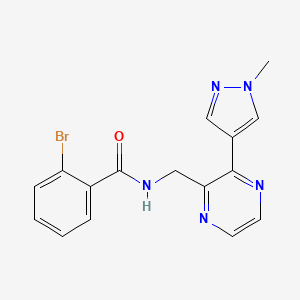
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2840656.png)
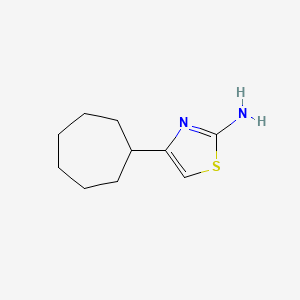
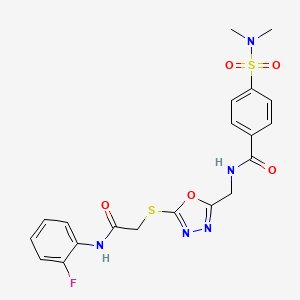
![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2840659.png)